Cas no 2228156-63-4 (α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol)

α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol 化学的及び物理的性質
名前と識別子
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- α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol
- 4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol
- EN300-1802739
- 2228156-63-4
-
- インチ: 1S/C9H11FO3/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4,8,11-12H,5H2,1H3
- InChIKey: MMHPXZXBNXXGML-UHFFFAOYSA-N
- SMILES: C(C1C=CC(=CC=1OC)O)(O)CF
計算された属性
- 精确分子量: 186.06922237g/mol
- 同位素质量: 186.06922237g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 49.7Ų
α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802739-1.0g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1802739-0.25g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 0.25g |
$1117.0 | 2023-06-03 | ||
Enamine | EN300-1802739-10.0g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1802739-5.0g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1802739-0.05g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 0.05g |
$1020.0 | 2023-06-03 | ||
Enamine | EN300-1802739-2.5g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 2.5g |
$2379.0 | 2023-06-03 | ||
Enamine | EN300-1802739-0.5g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 0.5g |
$1165.0 | 2023-06-03 | ||
Enamine | EN300-1802739-0.1g |
4-(2-fluoro-1-hydroxyethyl)-3-methoxyphenol |
2228156-63-4 | 0.1g |
$1068.0 | 2023-06-03 |
α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanolに関する追加情報
Introduction to α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol (CAS No. 2228156-63-4)
α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol (CAS No. 2228156-63-4) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug discovery. This compound is characterized by its fluoromethyl and methoxy substituents, which confer it with distinct physicochemical properties and biological activities.
The chemical structure of α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol consists of a benzene ring with a hydroxyl group at the 4-position, a methoxy group at the 2-position, and a fluoromethyl group attached to the alpha carbon of the benzenemethanol moiety. These functional groups play crucial roles in determining the compound's reactivity, solubility, and biological interactions.
In terms of its physicochemical properties, α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol exhibits moderate solubility in polar solvents such as water and ethanol. The presence of the hydroxyl and methoxy groups enhances its polarity, while the fluoromethyl group introduces additional electronic effects that can influence its reactivity and stability. These properties make it an attractive candidate for various chemical reactions and biological assays.
Recent research has focused on the potential biological activities of α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol. Studies have shown that this compound possesses antioxidant properties, which can be attributed to the presence of the hydroxyl group on the benzene ring. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Beyond its antioxidant properties, α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol has also been investigated for its potential anti-inflammatory effects. Inflammatory responses are a common feature of many diseases, and compounds that can modulate these responses are of great interest in drug development. Preliminary studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
The unique combination of functional groups in α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol also makes it a valuable tool for studying enzyme inhibition. Enzyme inhibitors are essential in understanding biological pathways and developing therapeutic agents. Research has shown that this compound can selectively inhibit certain enzymes involved in metabolic pathways, making it a useful probe for investigating enzyme function and regulation.
In addition to its potential therapeutic applications, α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol has been explored for its use in chemical synthesis. The presence of multiple reactive functional groups provides opportunities for derivatization and modification, allowing chemists to create a wide range of derivatives with tailored properties. These derivatives can be further evaluated for their biological activities or used as intermediates in the synthesis of more complex molecules.
The safety profile of α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol is another important consideration. While detailed toxicological studies are still ongoing, preliminary data suggest that this compound is relatively safe at low concentrations. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in both research and potential therapeutic applications.
In conclusion, α-(Fluoromethyl)-4-hydroxy-2-methoxybenzenemethanol (CAS No. 2228156-63-4) is a versatile compound with promising applications in medicinal chemistry and drug discovery. Its unique chemical structure confers it with distinct physicochemical properties and biological activities, making it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing our understanding of biological processes and developing new therapeutic strategies.
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